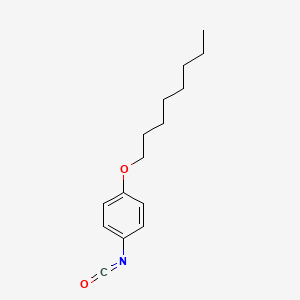

4-(Octyloxy)phenyl isocyanate

説明

4-(Octyloxy)phenyl isocyanate (CAS: 32223-72-6) is an organo-isocyanate compound characterized by an octyloxy group (-O-C₈H₁₇) attached to a phenyl ring and a reactive isocyanate (-N=C=O) functional group. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.34 g/mol. This compound is primarily utilized in polymer synthesis, particularly in the production of polyurethanes, where its long alkyl chain contributes to material flexibility and hydrophobicity . Its structural features make it a valuable intermediate in coatings, adhesives, and specialty chemicals.

特性

IUPAC Name |

1-isocyanato-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVRGEOUWLLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377725 | |

| Record name | 4-(Octyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-72-6 | |

| Record name | 4-(Octyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

4-(Octyloxy)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-octyloxyaniline with phosgene. The reaction typically proceeds under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . Another method involves the use of triphosgene as a safer alternative to phosgene, reacting with 4-octyloxyaniline to yield the desired isocyanate .

Industrial Production Methods

Industrial production of 4-(Octyloxy)phenyl isocyanate often employs the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene. These alternative methods include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to produce isocyanates .

化学反応の分析

Hydrolysis Reaction

Isocyanates undergo hydrolysis in the presence of water, producing unstable carbamic acid intermediates that decarboxylate to form primary amines and carbon dioxide. For 4-(octyloxy)phenyl isocyanate:

Key Factors

-

Reactivity : The electron-donating octyloxy group slightly reduces electrophilicity at the isocyanate group compared to unsubstituted phenyl isocyanate .

-

Conditions : Proceeds at ambient temperature but accelerates under acidic or basic catalysis .

Reaction with Amines

Isocyanates react with primary or secondary amines to form substituted ureas:

Applications

-

Ureas are used in polymer crosslinking and pharmaceutical intermediates .

-

Kinetics : Reaction rates depend on amine nucleophilicity and steric hindrance from the octyloxy chain .

Reaction with Alcohols

Alcohols react with isocyanates to yield carbamates (urethanes):

Key Considerations

-

Catalysts : Tertiary amines (e.g., triethylamine) or organometallic compounds accelerate the reaction .

-

Solubility : The hydrophobic octyloxy group enhances solubility in nonpolar solvents, affecting reaction efficiency .

Carbodiimide and Uretonimine Formation

Under catalytic conditions, isocyanates dimerize to carbodiimides, which further react to form uretonimines:

Step 1 : Carbodiimide Formation

Step 2 : Uretonimine Formation

Catalysts : Phospholene oxides (e.g., MPPO) at 80–150°C .

Reaction Conditions

| Parameter | Typical Range |

|---|---|

| Temperature | 80–150°C |

| Catalyst Loading | 0.1–0.5 mol% |

| Conversion | >95% in 4–6 hours |

Polymerization Reactions

4-(Octyloxy)phenyl isocyanate participates in polyaddition with polyols or polyamines to form polyurethanes or polyureas:

Material Properties

科学的研究の応用

4-(Octyloxy)phenyl isocyanate is widely used in scientific research due to its unique properties. It finds applications in:

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Materials Science: Employed in the production of polymers, adhesives, and coatings.

Pharmaceutical Research: Utilized in the development of drug delivery systems and active pharmaceutical ingredients.

作用機序

The mechanism of action of 4-(Octyloxy)phenyl isocyanate involves its reactivity with nucleophiles such as amines, alcohols, and water. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

The physical properties of phenyl isocyanate derivatives are influenced by substituent type, alkyl chain length, and functional groups. Key structural analogs include:

- Alkyl Chain Length: Longer chains (e.g., octyloxy) enhance hydrophobicity and reduce crystallinity compared to shorter analogs like hexyloxy or butyl derivatives. This impacts solubility, with octyloxy favoring non-polar solvents .

- In contrast, electron-withdrawing groups (e.g., fluorine in isothiocyanates) alter reactivity profiles .

Reactivity and Chemical Behavior

- Isocyanate vs. Isothiocyanate : The -N=C=O group in 4-(Octyloxy)phenyl isocyanate is more reactive toward nucleophiles (e.g., amines, alcohols) than the -N=C=S group in 4-fluorophenyl isothiocyanate. This makes isocyanates preferable in polyurethane synthesis .

- Steric Effects : 4-Butyl-2-methylphenyl isocyanate exhibits reduced reactivity due to steric hindrance from the methyl group, slowing urethane or urea formation .

- Electronic Effects : Derivatives with electron-withdrawing substituents (e.g., 4-(difluoromethoxy)phenyl isocyanate) demonstrate enhanced electrophilicity at the isocyanate carbon, accelerating reactions with nucleophiles .

生物活性

4-(Octyloxy)phenyl isocyanate, with the CAS number 32223-72-6, is a chemical compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

4-(Octyloxy)phenyl isocyanate belongs to the class of isocyanates, which are characterized by the presence of the isocyanate functional group (-N=C=O). The octyloxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

The biological activity of 4-(Octyloxy)phenyl isocyanate is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding. Isocyanates are known to modify amino acid residues in proteins, particularly cysteine and lysine, leading to alterations in protein function.

Antimicrobial Activity

Research indicates that compounds containing isocyanate groups can exhibit antimicrobial properties. For instance, derivatives of 4-(Octyloxy)phenyl isocyanate have shown promise as antimicrobial agents against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxic Effects

Studies have demonstrated that 4-(Octyloxy)phenyl isocyanate can induce cytotoxicity in certain cancer cell lines. The compound's ability to inhibit cell proliferation may be linked to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isocyanates, including 4-(Octyloxy)phenyl isocyanate, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that 4-(Octyloxy)phenyl isocyanate exhibited dose-dependent cytotoxic effects. The compound was found to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Research involving mass spectrometry has provided insights into the metabolic pathways affected by 4-(Octyloxy)phenyl isocyanate. The compound was shown to undergo rapid metabolic transformations in vivo, influencing its pharmacokinetics and biological activity .

Comparative Analysis

To better understand the biological activity of 4-(Octyloxy)phenyl isocyanate, a comparison with similar compounds is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,6-Dinitro-4-(octyloxy)phenol | Potent uncoupling agent | Inhibits mitochondrial respiration |

| 2,4-Dinitrophenol | Uncoupler | Disrupts proton gradient in mitochondria |

| 4-Phenylisothiocyanate | Anticancer | Induces apoptosis via caspase activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。